molecular formula C7H7BrN2O2 B183058 2-bromo-N-methyl-4-nitroaniline CAS No. 6911-88-2

2-bromo-N-methyl-4-nitroaniline

Cat. No. B183058
CAS RN: 6911-88-2
M. Wt: 231.05 g/mol
InChI Key: UQJJTDUGJKNTEZ-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-4-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which are often used in the synthesis of dyes, pharmaceuticals, and as probes in biochemical research. Although the specific compound 2-bromo-N-methyl-4-nitroaniline is not directly mentioned in the provided papers, related compounds such as 2-methyl-4-nitroaniline and its derivatives are extensively studied for their chemical properties and potential applications.

Synthesis Analysis

The synthesis of nitroaniline derivatives can be achieved through various methods. For instance, the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline is described using bromide–bromate salts in an aqueous acidic medium, which is a green process that avoids the use of organic solvents . Similarly, 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline were synthesized from 2-toluidine using acetic acid for N-acylation and mixed acid for nitration, followed by hydrochloric acid hydrolysis . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 2-bromo-N-methyl-4-nitroaniline.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex and is often studied using X-ray diffraction and other spectroscopic methods. For example, the structure of a complex containing 2-methyl-4-nitroaniline was solved to atomic resolution, revealing how nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . Additionally, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show ionic layers separated by hydrocarbon layers, with hydrogen bonding forming infinite chains . These studies provide a foundation for understanding the molecular structure of 2-bromo-N-methyl-4-nitroaniline.

Chemical Reactions Analysis

Nitroaniline derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide or potassium cyanide . Additionally, Suzuki cross-coupling reactions have been used to synthesize

Safety and Hazards

2-bromo-N-methyl-4-nitroaniline is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .

properties

IUPAC Name

2-bromo-N-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJJTDUGJKNTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604952
Record name 2-Bromo-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6911-88-2
Record name 2-Bromo-N-methyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6911-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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